2-Methoxy-4-methylpyrimidine-5-carboxylic acid
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Overview
Description
2-Methoxy-4-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methylpyrimidine-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methoxypyrimidine and methyl iodide.
Methylation: The 2-methoxypyrimidine undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate to form 2-methoxy-4-methylpyrimidine.
Carboxylation: The 2-methoxy-4-methylpyrimidine is then subjected to carboxylation using carbon dioxide in the presence of a catalyst such as palladium to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-efficiency catalysts and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced forms such as alcohols.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-Methoxy-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyrimidine-5-carboxylic acid
- 4-Methylpyrimidine-5-carboxylic acid
- 2-Methoxy-4-methylpyrimidine
Uniqueness
2-Methoxy-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-methoxy-4-methylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-5(6(10)11)3-8-7(9-4)12-2/h3H,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEZZIFVPFQZCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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